4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine
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Overview
Description
4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine is a chemical compound with the molecular formula C16H22N2O4S It is known for its unique structure, which includes a morpholine ring, a phenylsulfonyl group, and a piperidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine typically involves the reaction of morpholine with 1-(phenylsulfonyl)-4-piperidinone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or THF under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be performed in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the context of its anti-cancer properties, it may interfere with cell signaling pathways, leading to the inhibition of tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine
- Morpholino[1-(phenylsulfonyl)-4-piperidinyl]ethanone
- Morpholino[1-(phenylsulfonyl)-4-piperidinyl]propanone
Uniqueness
This compound stands out due to its specific structural features, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit higher potency in enzyme inhibition or greater stability under certain reaction conditions.
Properties
IUPAC Name |
[1-(benzenesulfonyl)piperidin-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-16(17-10-12-22-13-11-17)14-6-8-18(9-7-14)23(20,21)15-4-2-1-3-5-15/h1-5,14H,6-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTPIPAJHXUMMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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